Carbamothioic acid, (4-methylphenyl)-, S-methyl ester
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Overview
Description
Carbamothioic acid, (4-methylphenyl)-, S-methyl ester is an organic compound with a unique structure that includes a carbamothioic acid core and a 4-methylphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (4-methylphenyl)-, S-methyl ester typically involves the reaction of 4-methylphenyl isothiocyanate with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants in the presence of a catalyst, such as a base, to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (4-methylphenyl)-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamothioic acid, (4-methylphenyl)-, S-methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of carbamothioic acid, (4-methylphenyl)-, S-methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate biochemical pathways by interacting with key proteins and receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, (4-methylphenyl)-, S-ethyl ester
- Carbamothioic acid, (4-methylphenyl)-, S-propyl ester
Uniqueness
Carbamothioic acid, (4-methylphenyl)-, S-methyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Compared to its analogs, the methyl ester variant exhibits different reactivity and bioactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
61578-87-8 |
---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
S-methyl N-(4-methylphenyl)carbamothioate |
InChI |
InChI=1S/C9H11NOS/c1-7-3-5-8(6-4-7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
AJEXMXBENVVQRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)SC |
Origin of Product |
United States |
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